Researchers face costly, low-yield late-stage amidations when using generic cyanoacetamide for heterocycle synthesis. 2-Cyano-N-[(2,4-difluorophenyl)methyl]acetamide (CAS 219793-95-0) provides the pre-assembled 2,4-difluorobenzyl motif, enabling convergent construction of N-substituted pyridones, pyrimidines, and thiophenes. Key advantages: • Eliminates expensive coupling reagents (HATU, PyBOP) & poor atom economy. • Avoids competing O-alkylation in late-stage N-alkylation, reducing chromatography. • Direct Gewald reaction access to 2-aminothiophene-3-carboxamides with embedded pharmacophore.
2-Cyano-N-[(2,4-difluorophenyl)methyl]acetamide (CAS 219793-95-0) is a bifunctional active methylene building block combining a nucleophilic cyanoacetamide core with a privileged 2,4-difluorobenzyl pharmacophore. In industrial and medicinal chemistry procurement, this compound is primarily sourced to enable the convergent synthesis of N-substituted pyridones, pyrimidines, and 2-aminothiophenes. By embedding the 2,4-difluorobenzyl moiety—a critical structural motif heavily utilized in modern antiviral integrase inhibitors and CNS therapeutics—directly into the precursor, it allows chemists to bypass late-stage amidation bottlenecks [1]. The compound serves as a stable solid that integrates seamlessly into scalable discovery workflows, offering predictable reactivity in Knoevenagel condensations and multicomponent cyclizations[2].
Attempting to substitute this specific precursor with a generic analog, such as unsubstituted 2-cyanoacetamide or ethyl cyanoacetate, fundamentally alters the synthetic route from a convergent strategy to a divergent one. If a generic active methylene is used to construct the heterocyclic core first, the 2,4-difluorobenzyl group must be introduced later via peptide coupling or N-alkylation[1]. Late-stage amidation of sterically hindered heterocyclic carboxylic acids requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, PyBOP) and suffers from poor atom economy. Alternatively, late-stage N-alkylation with 2,4-difluorobenzyl bromide frequently results in poor regioselectivity (competing O-alkylation) and necessitates aggressive, solvent-heavy chromatographic purification. Procuring the pre-assembled 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide circumvents these process inefficiencies entirely.
Utilizing this pre-functionalized building block allows for the direct assembly of N-benzyl heterocycles without the need for activating agents. In a divergent route using generic 2-cyanoacetamide, the resulting heterocyclic acid must be coupled with 2,4-difluorobenzylamine, typically requiring 1.2 to 1.5 equivalents of expensive coupling reagents like HATU or EDC [1]. Procuring the target compound eliminates this step entirely.
| Evidence Dimension | Coupling Reagent Requirement for Amidation |
| Target Compound Data | 0 equivalents (pharmacophore is pre-installed) |
| Comparator Or Baseline | 1.2 - 1.5 equivalents of HATU/EDC required when using generic 2-cyanoacetamide followed by late-stage coupling |
| Quantified Difference | 100% reduction in high-mass coupling reagents per mole of target amide |
| Conditions | Standard convergent heterocyclic amide bond formation vs. divergent late-stage amidation |
Procuring the pre-functionalized precursor significantly reduces raw material costs and simplifies downstream purification by eliminating coupling reagent byproducts.
When synthesizing N-substituted pyridones or pyrimidines, late-stage alkylation of the tautomerizable heterocyclic core with 2,4-difluorobenzyl bromide often yields a mixture of N-alkylated and O-alkylated products. By building the ring system directly from 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide, the nitrogen atom is already covalently bonded to the benzyl group, ensuring >99% regiochemical fidelity [1].
| Evidence Dimension | Regiochemical Purity (N- vs. O- substitution) |
| Target Compound Data | >99% N-substituted product |
| Comparator Or Baseline | Typically 60:40 to 80:20 N:O alkylation mixtures when reacting a pre-formed heterocycle with 2,4-difluorobenzyl bromide |
| Quantified Difference | Complete elimination of O-alkylated impurities, preventing a ~20-40% yield loss to off-target isomers |
| Conditions | Direct condensation of the target compound vs. base-mediated alkylation of a pre-formed heterocyclic core |
Eliminating regiochemical ambiguity prevents costly chromatographic separations and maximizes the yield of the desired N-linked active pharmaceutical ingredient.
Despite the presence of the bulky, electron-withdrawing 2,4-difluorobenzyl group on the amide nitrogen, the active methylene core retains high reactivity. Under standard base-catalyzed conditions (e.g., DBU in benzene at 90 °C), N-benzyl cyanoacetamides successfully condense with sterically hindered diketones to yield complex pyridones with efficiencies comparable to unsubstituted baselines [1].
| Evidence Dimension | Condensation Yield with Diketones |
| Target Compound Data | Efficient base-mediated condensation (>50% isolated yield for complex hindered pyridones) |
| Comparator Or Baseline | Unsubstituted 2-cyanoacetamide baselines (similar yield ranges) |
| Quantified Difference | Comparable condensation efficiency, proving the 2,4-difluorobenzyl group does not critically sterically hinder the active methylene site |
| Conditions | Base-catalyzed condensation (e.g., DBU in benzene at 90 °C) with diketones |
Buyers can seamlessly drop this substituted precursor into existing cyanoacetamide-based process workflows without requiring harsh reaction re-optimization.
Because the 2,4-difluorobenzyl moiety is a critical binding determinant in HIV integrase inhibitors (such as dolutegravir and bictegravir analogs), this compound is a strategic starting point for exploring novel N-substituted pyridone or pyrimidine scaffolds. It allows medicinal chemists to rapidly generate libraries of core variations while keeping the essential fluorinated pharmacophore securely attached from the first step [1].
In the discovery of allosteric modulators, the Gewald multicomponent reaction is heavily utilized. Using this specific precursor alongside a ketone and elemental sulfur provides direct, one-pot access to 2-aminothiophene-3-carboxamides bearing the 2,4-difluorobenzyl group, bypassing the need for subsequent saponification and amidation of a generic thiophene-3-carboxylate [2].
N-substituted pyridones are well-documented scaffolds for Liver X Receptor (LXR) modulation. This precursor allows for direct base-mediated condensation with diketones to yield highly substituted 2-pyridones. It is specifically suited for procurement when targeting lipophilic binding pockets that require the di-halogenated benzyl motif for target receptor fit, ensuring high-throughput synthesis without late-stage functionalization bottlenecks[2].